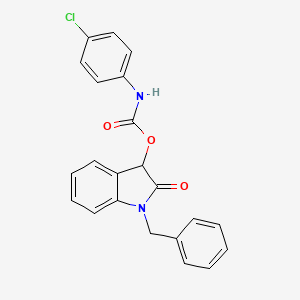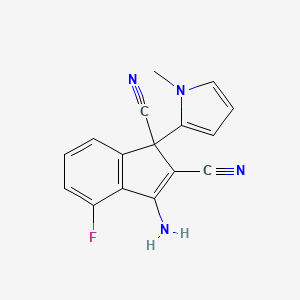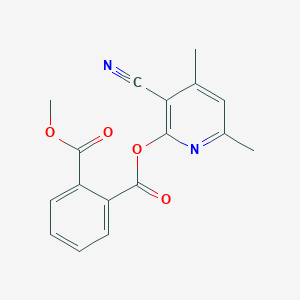![molecular formula C15H14F2OS2 B3036815 1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol CAS No. 400081-02-9](/img/structure/B3036815.png)
1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol
Vue d'ensemble
Description
1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol, also known as 4-Fluorobenzyl sulfanyl propanol (FBS-P), is a novel organosulfur compound that is gaining increased attention due to its potential applications in diverse fields such as synthetic organic chemistry, drug discovery, and materials science. FBS-P is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. The unique chemical structure of FBS-P makes it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of FBS-P is not yet fully understood. However, it is thought that the compound may interact with proteins or other macromolecules in the cell, leading to changes in the cell’s physiology. For example, FBS-P has been shown to inhibit the production of pro-inflammatory mediators in macrophages, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects
FBS-P has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FBS-P can inhibit the production of pro-inflammatory mediators in macrophages, suggesting that it may act as an anti-inflammatory agent. In addition, FBS-P has been shown to have anti-tumor and anti-bacterial properties in animal models. Finally, FBS-P has been shown to have a protective effect against oxidative stress in cultured cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FBS-P in laboratory experiments include its availability, low cost, and versatility. FBS-P can be synthesized through a variety of methods, including the reaction of 4-fluorobenzyl bromide with sodium sulfide in an aqueous solution, the reaction of 4-fluorobenzyl bromide with sodium sulfide in an organic solvent, and the reaction of 4-fluorobenzaldehyde with sodium sulfide in an aqueous solution. In addition, FBS-P has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
The limitations of using FBS-P in laboratory experiments include its potential toxicity. FBS-P has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties, but its potential toxicity has not yet been fully evaluated. Therefore, caution should be taken when using FBS-P in laboratory experiments.
Orientations Futures
The potential applications of FBS-P in a variety of scientific fields suggest that there is much to be explored in terms of its biochemical and physiological effects. Further research is needed to better understand the exact mechanism of action of FBS-P and to evaluate its potential toxicity. In addition, FBS-P could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, FBS-P could be studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent.
Applications De Recherche Scientifique
FBS-P has been studied for its potential applications in a variety of scientific fields. In synthetic organic chemistry, FBS-P has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In drug discovery, FBS-P has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent. In materials science, FBS-P has been used as a starting material for the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
1,3-bis[(4-fluorophenyl)sulfanyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNDAMPJJVDLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(CSC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone](/img/structure/B3036732.png)



![1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol](/img/structure/B3036738.png)


![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3036742.png)
![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)


![5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036748.png)
![4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol](/img/structure/B3036750.png)
![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)